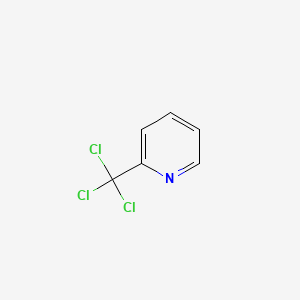

2-(Trichloromethyl)pyridine

Beschreibung

Historical Context and Evolution of Research on Pyridine (B92270) Derivatives

The study of pyridine and its derivatives has been a cornerstone of heterocyclic chemistry for over a century. The initial isolation of pyridine from bone tar and the subsequent elucidation of its aromatic structure opened the door to extensive research into its synthesis and reactivity. Early research primarily focused on simple substitutions on the pyridine ring. However, the introduction of more complex and reactive functional groups, such as the trichloromethyl moiety, marked a significant evolution in the field.

The synthesis of (trichloromethyl)pyridines is often achieved through the chlorination of picolines (methylpyridines). For instance, the preparation of 2-chloro-6-(trichloromethyl)pyridine, a commercially significant derivative, involves treating α-picoline with gaseous hydrochloric acid to form α-picoline hydrochloride, which is then reacted with gaseous chlorine at high temperatures. nih.gov This process highlights a common industrial strategy for creating polychlorinated pyridines. google.comepo.org Research has also explored various chlorination methods, including liquid-phase and vapor-phase reactions, often employing catalysts to improve selectivity and yield. These synthetic advancements have made a wide range of (trichloromethyl)pyridine isomers and their derivatives accessible for further study and application.

Significance of the Trichloromethyl Pyridine Moiety in Organic Synthesis

The trichloromethyl group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring. This electronic effect, combined with the inherent reactivity of the trichloromethyl group itself, makes 2-(trichloromethyl)pyridine and its derivatives valuable intermediates in organic synthesis. solubilityofthings.com The presence of multiple chlorine atoms enhances the electrophilic nature of the molecule, making it susceptible to various chemical transformations. cymitquimica.com

One of the most notable applications of the trichloromethyl pyridine moiety is in the production of agrochemicals. solubilityofthings.comnbinno.com The compound 2-chloro-6-(trichloromethyl)pyridine, known as nitrapyrin (B159567), is a widely used nitrification inhibitor. nbinno.com It slows the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, which helps to reduce nitrogen loss and improve the efficiency of nitrogen fertilizers. nbinno.comresearchgate.net This application underscores the critical role that the specific structure of (trichloromethyl)pyridine plays in achieving desired biological activity.

The reactivity of the trichloromethyl group allows for its conversion into other functional groups. For example, it can be transformed into a trifluoromethyl group through a halogen exchange reaction, a common strategy in the synthesis of certain herbicides and pharmaceuticals where the trifluoromethyl group is desired for its metabolic stability and bioavailability. jst.go.jp Furthermore, the chlorine atoms on the pyridine ring of chlorinated derivatives can undergo nucleophilic substitution reactions, allowing for the introduction of various functionalities. The trichloromethyl group itself can also participate in reactions, although in some cases, it is the chlorine atoms on the ring that are more reactive towards nucleophiles. The reactivity can be influenced by the position of the substituents on the pyridine ring.

Recent research has also delved into the nuanced reactivity of the trichloromethyl group, suggesting that the chlorine atoms can exhibit electrophilic behavior due to σ-holes, opening new avenues for synthetic transformations involving sulfur nucleophiles. researchgate.net

Current Research Landscape and Emerging Trends

Current research involving (trichloromethyl)pyridines continues to be driven by their utility in agriculture and as versatile chemical building blocks. a2bchem.com A significant trend is the focus on sustainable agriculture, which includes optimizing the use of nitrification inhibitors like nitrapyrin to enhance nitrogen use efficiency and minimize environmental impact. researchgate.net This has led to investigations into the effects of these compounds on soil microbial communities and their persistence in the environment. nih.gov

The development of new derivatives of this compound is another active area of research. nih.gov Scientists are exploring modifications to the core structure to create compounds with improved efficacy, different biological activities, or enhanced safety profiles. This includes the synthesis of analogues with different substitution patterns on the pyridine ring and the transformation of the trichloromethyl group into other functionalities.

Moreover, there is a growing interest in using these compounds as intermediates for the synthesis of complex molecules with potential applications in medicine and materials science. The unique electronic properties and reactivity of the trichloromethyl pyridine scaffold continue to make it an attractive starting point for the development of novel chemical entities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQJMEHRXVENSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195931 | |

| Record name | Pyridine, 2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-37-1 | |

| Record name | 2-(Trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4377-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(trichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trichloromethyl Pyridine and Its Derivatives

The synthesis of 2-(trichloromethyl)pyridine and its derivatives is a critical area of research, driven by their importance as intermediates in the production of agrochemicals and pharmaceuticals. asianpubs.orgontosight.ai Various strategies have been developed to introduce the trichloromethyl group onto the pyridine (B92270) ring and to synthesize more complex polychlorinated derivatives.

Reactivity and Mechanistic Investigations of 2 Trichloromethyl Pyridine

Reactivity Profiles of the Trichloromethyl Group (-CCl3)

The trichloromethyl group is a highly functionalized substituent that significantly influences the reactivity of the pyridine (B92270) ring and is itself a site of various chemical transformations.

Nucleophilic Substitution Reactions of the Chlorines within the Trichloromethyl Group

The chlorine atoms of the trichloromethyl group are susceptible to nucleophilic substitution, although these reactions can be complex. researchgate.net The strong electron-withdrawing nature of the three chlorine atoms and the adjacent pyridine ring can activate the carbon of the -CCl3 group towards nucleophilic attack. However, the reactivity is also influenced by steric hindrance. smolecule.com

Studies have shown that under certain conditions, nucleophiles can displace one or more chlorine atoms. For example, reactions with methoxide (B1231860) have been reported to attack the trichloromethyl group. researchgate.net The exact products of these reactions can vary depending on the reaction conditions and the nature of the nucleophile.

Reactivity of the Pyridine Ring System

The pyridine ring in 2-(trichloromethyl)pyridine is generally deactivated towards electrophilic attack due to the powerful electron-withdrawing effect of the -CCl3 group. smolecule.com Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring of this compound is significantly hindered. The electron-withdrawing trichloromethyl group reduces the electron density of the aromatic system, making it less attractive to electrophiles. smolecule.comlkouniv.ac.in When such reactions do occur, they typically require harsh conditions and the substitution pattern is directed by the combined electronic effects of the nitrogen atom and the -CCl3 group. For instance, chlorination of this compound derivatives often requires elevated temperatures and can lead to substitution at various positions on the ring. google.com

Transformations at the Nitrogen Heteroatom

The nitrogen atom of the pyridine ring retains its basic character, allowing it to undergo reactions typical of a heteroaromatic amine. This includes N-oxidation to form the corresponding pyridine N-oxide. acs.org The formation of N-oxides can, in turn, modify the reactivity of the entire molecule, including the trichloromethyl group. researchgate.net The nitrogen can also be quaternized by reaction with alkylating agents. acs.org

Chlorine/Fluorine Exchange Reactions for Trifluoromethyl Pyridine Formation

A critically important transformation of this compound and its derivatives is the chlorine/fluorine exchange reaction to produce the corresponding 2-(trifluoromethyl)pyridine. nih.govjst.go.jp This conversion is of significant industrial interest as trifluoromethylated pyridines are key intermediates in the synthesis of numerous agrochemicals and pharmaceuticals. nih.govjst.go.jp

The reaction is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride (B91410) (HF). smolecule.com The process can be conducted in either the liquid or vapor phase and often requires elevated temperatures and pressures. nih.gov Catalysts, such as iron halides, may be employed to facilitate the exchange, although catalyst-free methods have also been developed. smolecule.com

The mechanism of this exchange involves the stepwise replacement of chlorine atoms with fluorine. The efficiency and selectivity of the reaction can be influenced by various factors, including the reaction temperature, pressure, and the presence of any ring substituents. google.com

Table 1: Summary of Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Trichloromethyl (-CCl3) | Nucleophilic Substitution | Nucleophiles (e.g., methoxide) | Substituted methylpyridines |

| Trichloromethyl (-CCl3) | Elimination | Base | Dichloromethylidene species |

| Pyridine Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., Cl2), harsh conditions | Ring-substituted pyridines |

| Pyridine Ring Nitrogen | N-Oxidation | Oxidizing agents | Pyridine N-oxides |

| Trichloromethyl (-CCl3) | Chlorine/Fluorine Exchange | Anhydrous HF, high temp/pressure | 2-(Trifluoromethyl)pyridine |

Catalytic Fluorination Approaches

The conversion of the trichloromethyl group in this compound and its derivatives to a trifluoromethyl group is a critical industrial transformation, primarily achieved through halogen exchange (Halex) fluorination. This process involves reacting the chlorinated starting material with a fluorine source, most commonly hydrogen fluoride (HF). The efficiency and selectivity of this reaction are heavily dependent on the chosen synthetic strategy, which can be broadly categorized into liquid-phase and vapor-phase approaches, often employing a catalyst.

Transition metal-based catalysts are pivotal in facilitating these fluorination reactions, with iron halides such as FeCl₃ and FeCl₂ being frequently employed in industrial settings due to their cost-effectiveness and stability under harsh reaction conditions. smolecule.com These catalysts are effective in both liquid and vapor-phase processes. For instance, the liquid-phase fluorination of chlorinated (trichloromethyl)pyridines with HF is significantly enhanced by the presence of a catalytic amount of a metal halide. google.com Antimony halides (e.g., SbCl₅) have also been investigated as potent Lewis acid catalysts that can activate the carbon-chlorine bond and facilitate the chlorine-fluorine exchange. researchgate.net

Vapor-phase fluorination represents another major industrial route. This method often involves passing the (trichloromethyl)pyridine compound and HF gas over a fixed-bed or fluidized-bed reactor containing a solid-state catalyst. jst.go.jpsemanticscholar.org Iron-based catalysts, such as iron fluoride, are also used in high-temperature, simultaneous vapor-phase chlorination/fluorination processes. jst.go.jpsemanticscholar.org

While metal-catalyzed systems are common, catalyst-free approaches have also been explored. Direct fluorination of (trichloromethyl)pyridine derivatives with anhydrous HF in the liquid phase can be achieved without a catalyst, although this typically requires more forcing conditions, such as higher temperatures and pressures, and may result in lower selectivity compared to catalyzed reactions. smolecule.comgoogle.com

Reaction Conditions and Selectivity Control

Control over reaction conditions is paramount for achieving high selectivity and yield in the fluorination of this compound derivatives. Key parameters include temperature, pressure, the nature of the fluorine source, and the presence and type of catalyst.

In liquid-phase catalytic systems, the reaction is typically conducted at elevated temperatures and pressures. For the fluorination of 2-chloro-6-(trichloromethyl)pyridine using HF in the presence of FeCl₃ or FeCl₂, temperatures range from 140°C to 230°C with pressures between 10 and 30 kg/cm ². smolecule.com These conditions promote the selective formation of 2-fluoro-6-(trifluoromethyl)pyridine (B1301170). smolecule.com Similarly, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) to its trifluoromethyl analogue using an iron halide catalyst is carried out in the liquid phase with anhydrous HF at temperatures between 150°C and 190°C, with a preferred range of 160°C to 180°C, over a period of 1 to 48 hours. google.com

Vapor-phase processes also operate at high temperatures. Continuous-flow, vapor-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with HF can achieve high purity (>95%) of the desired 2-fluoro-6-(trifluoromethyl)pyridine at temperatures of 160–180°C. smolecule.com Some simultaneous chlorination/fluorination processes are conducted at even higher temperatures, exceeding 300°C. jst.go.jpsemanticscholar.org

Selectivity is a significant challenge, as the halogen exchange can be stepwise, leading to the formation of partially fluorinated intermediates like chlorodifluoromethyl and dichlorofluoromethyl compounds. google.com Metal-free systems, for example, have been noted to suffer from lower selectivity (70–75%) due to slower fluorine-chlorine exchange kinetics, which can lead to incomplete conversion and a mixture of byproducts. smolecule.com The choice of catalyst and reaction conditions is therefore crucial to drive the reaction to completion and maximize the yield of the desired trifluoromethyl product. For instance, studies on the fluorination of trichloromethoxybenzene, a related transformation, have shown that strong Lewis acids like SbCl₅ can efficiently catalyze the complete conversion of a -CCl₃ group to a -CF₃ group under relatively mild conditions (50°C) with a stoichiometric amount of HF. researchgate.net

Table 1: Fluorination of Chlorinated (Trichloromethyl)pyridines

| Starting Material | Fluorinating Agent | Catalyst | Phase | Temperature (°C) | Pressure | Product | Selectivity/Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Chloro-6-(trichloromethyl)pyridine | HF | FeCl₃ or FeCl₂ | Liquid | 140 - 230 | 10 - 30 kg/cm² | 2-Fluoro-6-(trifluoromethyl)pyridine | High selectivity | smolecule.com |

| 2-Chloro-6-(trichloromethyl)pyridine | HF | None | Liquid | 90 - 250 | Not Specified | 2-Fluoro-6-(trifluoromethyl)pyridine | 70-75% | smolecule.com |

| 2-Chloro-6-(trichloromethyl)pyridine | HF | Not Specified | Vapor | 160 - 180 | Not Specified | 2-Fluoro-6-(trifluoromethyl)pyridine | >95% purity | smolecule.com |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl₃ or FeCl₂ | Liquid | 150 - 190 | Not Specified | 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | Not Specified | google.com |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | None | Liquid | 170 - 200 | ≥ 200 psig | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Not Specified | google.com |

Hydrolytic Transformations of Chlorinated Pyridine Compounds

The trichloromethyl group attached to a pyridine ring is susceptible to hydrolysis, a transformation that converts the -CCl₃ group into a carboxylic acid (-COOH) group. This reaction is a general feature for (trichloromethyl)pyridines and is typically facilitated by strong acids. googleapis.com

For example, 3,6-dichloro-2-(trichloromethyl)pyridine (B156922) can be hydrolyzed to 3,6-dichloropicolinic acid. googleapis.comresearchgate.net This specific transformation is accomplished by treatment with strong acids such as sulfuric acid. googleapis.com While this hydrolysis reaction demonstrates good selectivity, its application in commercial synthesis can be limited by cost factors. researchgate.net The general utility of this reaction is broad, as other chlorinated methyl groups on the pyridine ring can also be hydrolyzed to different oxidation states; for instance, a dichloromethyl group (-CHCl₂) can be hydrolyzed to an aldehyde (-CHO), and a chloromethyl group (-CH₂Cl) can yield a hydroxymethyl group (-CH₂OH). googleapis.com

The hydrolysis of 2-chloro-6-(trichloromethyl)pyridine (also known as nitrapyrin) has been studied in environmental contexts. In aqueous environments, nitrapyrin (B159567) undergoes hydrolysis to its major metabolite, 6-chloropicolinic acid (6-CPA). acs.orgnih.gov The rate of this hydrolysis is temperature-dependent, with reported half-lives ranging from 7.7 days at 25°C to as rapid as 0.54 days at 45°C. nih.gov In biological systems, such as in studies involving rats, 2-chloro-6-(trichloromethyl)pyridine is also metabolized via hydrolysis to 6-chloropicolinic acid as the primary product. acs.org

Table 2: Hydrolysis Products of Chlorinated (Trichloromethyl)pyridines

| Starting Material | Reagent/Conditions | Product(s) | Reference |

|---|---|---|---|

| 3,6-Dichloro-2-(trichloromethyl)pyridine | Strong acids (e.g., Sulfuric Acid) | 3,6-Dichloropicolinic acid | googleapis.comresearchgate.net |

| 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) | Water | 6-Chloropicolinic acid | acs.orgnih.gov |

| General (Trichloromethyl)pyridines | Hydrolysis | Pyridine Carboxylic Acids | googleapis.com |

Derivatives and Analogs of 2 Trichloromethyl Pyridine in Organic Synthesis

Synthesis and Reactivity of Trifluoromethylpyridine (TFMP) Derivatives from Trichloromethyl Precursors

The transformation of a trichloromethyl group to a trifluoromethyl group is a cornerstone in the synthesis of many agrochemicals and pharmaceuticals. researchgate.net This is typically achieved through a halogen exchange reaction, where the chlorine atoms in the trichloromethyl group are substituted with fluorine atoms. This process is a common and crucial method for producing trifluoromethylpyridine (TFMP) derivatives. jst.go.jpnih.gov

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF)

2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a significant intermediate in the production of several crop-protection products. jst.go.jpnih.govresearchoutreach.org Its synthesis often starts from 2-chloro-5-methylpyridine (B98176) or 2-chloro-5-(chloromethyl)pyridine. jst.go.jpnih.govgoogle.com

A widely employed method involves a two-step process:

Chlorination: The starting material, such as 2-chloro-5-(chloromethyl)pyridine, undergoes exhaustive chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) (2,3,5-DCTC). jst.go.jpnih.gov This liquid-phase chlorination is followed by a ring chlorination step, often catalyzed by antimony trichloride (B1173362) (SbCl₃), to introduce a chlorine atom at the 3-position of the pyridine (B92270) ring. google.com The use of SbCl₃ as a catalyst accelerates the ring chlorination, shortens the reaction time, and allows for catalyst recycling. google.com

Fluorination: The resulting 2,3,5-DCTC is then subjected to fluorination. This is commonly carried out in the vapor phase with anhydrous hydrogen fluoride (B91410) (HF). jst.go.jpnih.gov Alternatively, a liquid-phase reaction can be conducted using HF in the presence of a catalyst like iron(III) chloride (FeCl₃). google.comgoogle.com The reaction is typically heated to temperatures between 150°C and 190°C. google.com

| Step | Reactants | Catalyst | Key Product |

| Chlorination | 2-chloro-5-(chloromethyl)pyridine, Cl₂ | Antimony trichloride (SbCl₃) | 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) |

| Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine, HF | - (vapor phase) or FeCl₃ (liquid phase) | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

A summary of the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) is another crucial intermediate, particularly for the synthesis of the herbicide fluazifop. jst.go.jp A notable method for its production is a simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride. jst.go.jp This one-step reaction offers a high yield of 2,5-CTF. jst.go.jp

A multi-step synthesis starting from 3-methylpyridine (B133936) has also been explored, involving N-oxidation, chlorination of the pyridine ring, side-chain chlorination to form 2-chloro-5-(trichloromethyl)pyridine, and finally fluorination to yield 2,5-CTF. dissertationtopic.net

| Starting Material | Key Intermediate | Final Product |

| 3-Picoline | 2-chloro-5-(trichloromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

An overview of the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.

Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF)

The synthesis of 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) can be achieved from 3-picoline through a process that also yields 2,5-CTF as the major product. jst.go.jpnih.gov In a simultaneous vapor-phase reaction, the chlorination and fluorination of 3-picoline can be controlled to produce a mixture of isomers, with 2,3-CTF being a minor product. jst.go.jpnih.gov

Alternative synthetic routes include the reaction of 3-trifluoromethylpyridine N-oxide with phosphorus oxychloride, which produces a mixture of 2-chloro-3-trifluoromethylpyridine and 2-chloro-5-trifluoromethylpyridine. chemicalbook.com Another approach involves starting from 2-chloro-3-picolinic acid and reacting it with chloroform (B151607) under alkaline conditions. smolecule.com

| Starting Material | Reagents | Product |

| 3-Trifluoromethylpyridine N-oxide | Phosphorus oxychloride | 2-Chloro-3-(trifluoromethyl)pyridine (and 2,5-isomer) |

| 2-Chloro-3-picolinic acid | Chloroform (under basic conditions) | 2-Chloro-3-(trifluoromethyl)pyridine |

Synthetic routes to 2-chloro-3-(trifluoromethyl)pyridine.

Synthesis of 4-(trifluoromethyl)pyridine (B1295354) Derivatives

While less common than their 3-, 5-, and 6-substituted counterparts, 4-(trifluoromethyl)pyridine derivatives are present in commercial agrochemicals like flonicamid. jst.go.jpnih.gov The synthesis of these compounds often involves building the pyridine ring from a trifluoromethyl-containing precursor rather than direct fluorination of a trichloromethylpyridine. researchoutreach.org However, 2-chloro-4-(trifluoromethyl)pyridine (B1345723) can be produced through chlorination and fluorination processes. agropages.com

Synthesis of 6-(trifluoromethyl)pyridine Derivatives

The synthesis of 6-(trifluoromethyl)pyridine derivatives has gained increasing attention since 1990. jst.go.jpnih.gov A key intermediate in this class is 2-chloro-6-(trichloromethyl)pyridine, also known as nitrapyrin (B159567), which is synthesized by the stepwise deep chlorination of 2-methylpyridine (B31789). agropages.comsolubilityofthings.comontosight.ai This intermediate is valuable for producing various pharmaceuticals and agrochemicals. solubilityofthings.com The trichloromethyl group can then be converted to a trifluoromethyl group through fluorination.

Pyrimidine (B1678525) Derivatives Incorporating the Trichloromethyl Moiety

The trichloromethyl group can also be incorporated into pyrimidine ring systems, which are of interest for their potential biological activities, including antitumor properties. researchgate.net

A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This involves a sequential acylation and intramolecular cyclization reaction with acyl chlorides in the presence of triethylamine, followed by treatment with phosphorus oxychloride (POCl₃). researchgate.net These 4-chloro-2-(trichloromethyl)pyrimidine derivatives can then serve as precursors for a wide range of other substituted pyrimidines through nucleophilic substitution reactions. researchgate.net

Furthermore, new trichloromethyl- and alkoxy-substituted pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized from trichloromethyl-substituted pyrimidines that possess vicinal amino and acyl groups. bakhtiniada.ru These starting pyrimidines are themselves derived from the reaction of trichloroacetonitrile (B146778) with β-diketone diaminomethylidene derivatives. bakhtiniada.ru The trichloromethyl group on the pyrimidine N-oxides can be replaced by alkoxy or hydroxy groups, or transformed into an arylthiomethyl group. thieme-connect.com

| Starting Material | Reaction Type | Product |

| 2-(Trichloromethyl)-1,3-diazabutadienes | Acylation/Intramolecular cyclization | 4-Chloro-2-(trichloromethyl)pyrimidines |

| Trichloromethyl-substituted pyrimidines | Cyclization | Trichloromethyl-substituted pyrido[2,3-d]pyrimidines |

Synthesis of pyrimidine derivatives with the trichloromethyl moiety.

Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines

A significant application of 2-(trichloromethyl)pyridine derivatives is in the synthesis of 4-chloro-2-(trichloromethyl)pyrimidines. A convenient two-step, one-pot method has been developed starting from 2-(trichloromethyl)-1,3-diazabutadienes. d-nb.info This process involves a sequential acylation and intramolecular cyclization reaction.

The synthesis commences with the reaction between a 2-(trichloromethyl)-1,3-diazabutadiene and an acyl chloride in the presence of triethylamine. This is followed by treatment with phosphorus oxychloride (POCl₃) to yield the desired 4-chloro-2-(trichloromethyl)pyrimidine. d-nb.info This method represents the first reported synthesis of this specific class of pyrimidine derivatives. d-nb.info

The reaction mechanism is thought to involve the formation of an N-acyl-1,3-diazadienium intermediate, which then undergoes intramolecular cyclization. d-nb.info The resulting 2-(trichloromethyl)pyrimidin-4-one intermediate is not isolated but is directly chlorinated with POCl₃. d-nb.info

Detailed findings from research indicate varying success rates depending on the acylating agent used. For instance, employing phenylacetyl chloride resulted in good yields of the corresponding 4-chloro-2-(trichloromethyl)pyrimidines. d-nb.info However, the use of acetyl chloride led to a complex mixture of products with lower yields of the desired pyrimidin-4-one. d-nb.info Propanoyl chloride, on the other hand, yielded both the 2-(trichloromethyl)pyrimidin-4-one and a 4-(propanoyloxy)-2-(trichloromethyl)pyrimidine. d-nb.info

Table 1: Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines from 2-(Trichloromethyl)-1,3-diazabutadienes

| Acyl Chloride | Diazabutadiene Substituent | Product | Yield | Reference |

| Phenylacetyl chloride | Varied | 4-Chloro-2-(trichloromethyl)pyrimidines | Good | d-nb.info |

| Acetyl chloride | Varied | 2-(Trichloromethyl)pyrimidin-4-one | 25-38% | d-nb.info |

| Propanoyl chloride | Varied | 2-(Trichloromethyl)pyrimidin-4-one and 4-(propanoyloxy)-2-(trichloromethyl)pyrimidine | 40% and 30% respectively | d-nb.info |

Functionalization of Trichloromethyl Pyrimidine Rings

The 4-chloro-2-(trichloromethyl)pyrimidines synthesized are valuable intermediates for further functionalization through nucleophilic substitution reactions. d-nb.infothieme.de The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the creation of a wide range of substituted pyrimidines. d-nb.infothieme.de

The principle of hard and soft acids and bases can be used to explain the formation of the various products obtained from these substitution reactions. thieme.de This versatility makes 4-chloro-2-(trichloromethyl)pyrimidines important building blocks in the synthesis of potentially bioactive compounds. thieme.de The pyrimidine nucleus itself is a core structure in many biologically important molecules. thieme.de

Polyfunctionalized Pyridine Derivatives from this compound

This compound and its derivatives are instrumental in the synthesis of polyfunctionalized pyridine compounds. For instance, reacting 2,4-dichloro-6-(trichloromethyl)pyridine (B74809) with chlorine in the liquid phase at elevated temperatures (at least 160°C) in the presence of a Lewis acid catalyst can produce pentachloropyridine (B147404) and other polychloro derivatives of this compound. google.com These highly chlorinated pyridines serve as intermediates for herbicides and pesticides. google.com

The reaction can be controlled to favor the formation of either pentachloropyridine, where the trichloromethyl group is replaced by a chlorine atom, or to yield various polychloro derivatives of this compound. google.com These products can then be separated or used as a mixture. google.com

Furthermore, the trichloromethyl group itself can be a site for further reactions. While not a direct functionalization of the pyridine ring, reactions of the trichloromethyl group expand the range of accessible derivatives. For example, this compound compounds can be starting materials for the synthesis of chlorodithiopicolinic acid derivatives, which involves reactions at the trichloromethyl position. google.com

The direct synthesis of highly substituted pyridine derivatives can also be achieved through methods that, while not starting from this compound itself, highlight the general importance of substituted pyridines in organic synthesis. One such modern approach involves the single-step conversion of N-vinyl and N-aryl amides to pyridines using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) as activating agents, followed by the addition of a π-nucleophile. organic-chemistry.org This method allows for the efficient generation of highly substituted pyridines and quinolines under mild conditions. organic-chemistry.org

Applications of 2 Trichloromethyl Pyridine in Advanced Chemical Research

Utility as a Key Chemical Intermediate in Complex Molecule Synthesis

2-(Trichloromethyl)pyridine serves as a fundamental building block in organic synthesis, primarily due to the reactive nature of the trichloromethyl group. ontosight.aigoogle.com This functional group can undergo a variety of chemical transformations, allowing for the introduction of other functionalities and the construction of elaborate molecular architectures. The compound is typically synthesized from the chlorination of 2-methylpyridine (B31789) (also known as α-picoline). ontosight.ai Its utility spans the creation of heterocyclic scaffolds and serves as a precursor to numerous active ingredients in both the pharmaceutical and agricultural industries. ontosight.aigoogle.comgoogle.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 95-100°C at 10 mmHg |

| Melting Point | -10°C |

| Density | 1.42 g/cm³ at 20°C |

| Solubility | Insoluble in water, soluble in most organic solvents |

Data sourced from multiple references. ontosight.ai

The pyridine (B92270) nucleus is a ubiquitous feature in a vast number of biologically active compounds. This compound is an important starting material for the synthesis of more complex substituted pyridine derivatives. nih.gov The trichloromethyl group can be transformed, for example, into a trifluoromethyl group through a halogen exchange reaction. jst.go.jpsmolecule.com These trifluoromethylpyridine (TFMP) derivatives are highly sought after in the agrochemical and pharmaceutical sectors due to the unique physicochemical properties imparted by the fluorine atoms. jst.go.jp

Furthermore, the pyridine ring of this compound can be further functionalized. For instance, it can undergo additional chlorination to produce various polychlorinated pyridine compounds, such as 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) and 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128). jst.go.jpnih.gov These polychlorinated derivatives serve as versatile intermediates themselves, enabling the synthesis of a diverse array of heterocyclic compounds with specific functionalities and substitution patterns. nih.govnih.gov

The utility of this compound and its derivatives extends into the pharmaceutical industry, where they serve as intermediates in the synthesis of APIs. ontosight.aijst.go.jp While specific, direct pathways from this compound to many commercial drugs are proprietary, the literature indicates its role in producing classes of drugs such as antihistamines and antibacterial agents. ontosight.ai

A notable example of a pharmaceutical agent derived from a related structure is Penclomedine, an antitumor agent. nih.gov Penclomedine is a polychlorinated pyridine derivative, specifically 3,5-dichloro-4,6-dimethoxy-2-(trichloromethyl)pyridine, highlighting the importance of the trichloromethylpyridine scaffold in medicinal chemistry. nih.gov Research into analogues of Penclomedine has been conducted to evaluate their potential as antitumor drugs. nih.gov

Additionally, intermediates that can be derived from chlorinated picolines are crucial for synthesizing other APIs. For example, 2-chloro-4-(piperidinylmethyl)pyridine is a key intermediate in the production of Lafutidine, an H2 receptor antagonist used to treat ulcers. google.com The synthesis of such complex pyridine derivatives often relies on starting materials from the picoline family, positioning this compound as a foundational chemical in the broader synthetic routes to various pharmaceuticals. google.com

The most significant and well-documented application of this compound is in the agrochemical industry. ontosight.aigoogle.comgoogle.comgoogle.com It is a direct precursor to its chlorinated derivative, 2-chloro-6-(trichloromethyl)pyridine, a compound widely known by its common name, Nitrapyrin (B159567). google.com Nitrapyrin is a highly effective nitrification inhibitor used to improve the efficiency of nitrogen-based fertilizers. googleapis.com

Beyond Nitrapyrin, other derivatives of this compound are crucial for producing a range of pesticides. jst.go.jp The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine, which can be synthesized from chlorinated picoline derivatives, is a precursor for 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF). jst.go.jpresearchoutreach.org DCTF is a key building block for several important crop protection products, including the fungicide Fluazinam and the oomycete-specific fungicide Fluopicolide. google.com The synthesis of trifluoromethylpyridines from trichloromethylpyridines is a common strategy in the development of modern agrochemicals. jst.go.jpsmolecule.com

Table 2: Examples of Agrochemicals Derived from this compound Intermediates

| Intermediate | Final Agrochemical | Type |

|---|---|---|

| 2-Chloro-6-(trichloromethyl)pyridine | Nitrapyrin | Nitrification Inhibitor |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Fluazinam (via DCTF) | Fungicide |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Fluopicolide (via DCTF) | Fungicide (Oomyceticide) |

This table illustrates the progression from key intermediates to final agrochemical products.

Research on Nitrification Inhibition by 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

Nitrapyrin [2-chloro-6-(trichloromethyl)pyridine] is one of the most studied nitrification inhibitors globally. Its primary function in agriculture is to slow down the microbial process of nitrification, thereby improving nitrogen use efficiency, increasing crop yields, and reducing the environmental impact of nitrogen fertilizers. googleapis.com

The primary mechanism of action for Nitrapyrin is the targeted inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme. google.com AMO is the enzyme that catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonium (B1175870) (NH₄⁺) to hydroxylamine, which is then rapidly converted to nitrite (B80452) (NO₂⁻). google.com This process is carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA). google.com

Research has shown that Nitrapyrin acts as a potent inactivator of the AMO enzyme. google.com The proposed mechanism involves the inhibition of the enzyme through copper chelation, as AMO is a copper-containing enzyme. Another proposed mechanism is that Nitrapyrin acts as an alternative substrate for AMO. The enzyme oxidizes Nitrapyrin to 6-chloropicolinic acid, and this process or the resulting metabolite is thought to interfere with the enzyme's normal function and the associated electron transfer chain, effectively deactivating it temporarily. google.com While Nitrapyrin can affect both AOB and AOA, some studies suggest that its inhibitory effect is more selective towards AOB.

By inhibiting the AMO enzyme, Nitrapyrin has significant effects on the nitrogen cycle in agricultural soils. Its application with ammonium-based fertilizers leads to a delay in the conversion of the relatively immobile ammonium (NH₄⁺) into the highly mobile nitrate (B79036) (NO₃⁻).

Key research findings on the effects of Nitrapyrin on soil nitrogen dynamics include:

Increased Ammonium Retention: The inhibition of nitrification leads to a higher concentration and prolonged availability of ammonium in the soil's root zone.

Reduced Nitrate Leaching: Since nitrate is highly soluble and prone to moving with soil water, slowing its formation significantly reduces its leaching into groundwater and surface waters. This has been shown to reduce nitrate losses by 7-27% in some studies.

Decreased Nitrous Oxide (N₂O) Emissions: Nitrous oxide, a potent greenhouse gas, is a byproduct of both nitrification and denitrification (the conversion of nitrate to nitrogen gas). By limiting the supply of nitrate, Nitrapyrin reduces the substrate for denitrification and also cuts N₂O emissions from the nitrification process itself. Reductions in N₂O emissions by 51% have been reported.

Variable Efficacy: The effectiveness of Nitrapyrin can be influenced by various soil factors, including soil type, pH, temperature, and organic matter content. For example, it is easily adsorbed by soil organic matter, which can reduce its availability and effectiveness. researchoutreach.org

Potential for Increased Ammonia Volatilization: In some soil conditions, particularly calcareous soils, the increased residence time of ammonium at the soil surface can lead to higher losses of nitrogen as ammonia (NH₃) gas through volatilization.

Table 3: Summary of Nitrapyrin's Effects on Soil Nitrogen Dynamics

| Effect | Mechanism | Research Finding |

|---|---|---|

| Increased Soil Ammonium (NH₄⁺) | Inhibition of NH₄⁺ oxidation to NO₃⁻. | Net cumulative soil NH₄⁺ availability can be 1.5–3.3 fold greater. |

| Reduced Nitrate (NO₃⁻) Leaching | Less NO₃⁻ is formed and available for transport. | Nitrate leaching can be reduced by 7-27%. |

| Reduced Nitrous Oxide (N₂O) Emissions | Limits nitrification and the substrate for denitrification. | N₂O emissions can be reduced by up to 51%. |

| Increased Ammonia (NH₃) Volatilization | Higher surface NH₄⁺ concentration in certain soils. | Can be enhanced, particularly in calcareous soils. |

This table summarizes the primary impacts of Nitrapyrin application on key nitrogen forms and fluxes in the soil.

Mitigation of Nitrogen Losses (N₂O Emissions, Nitrate Leaching) in Agricultural Systems

This compound, widely known in agricultural science as nitrapyrin, is a pivotal compound utilized to enhance the efficiency of nitrogen fertilizers by mitigating nitrogen loss from the soil. umcs.plnih.gov It functions as a nitrification inhibitor, specifically targeting and temporarily suppressing the activity of Nitrosomonas bacteria. umcs.plnih.gov These bacteria are responsible for the first and rate-limiting step of nitrification: the oxidation of ammonium (NH₄⁺) to nitrite (NO₂⁻). umcs.pl By inhibiting this process, this compound helps maintain nitrogen in the more stable ammonium form for longer periods. nih.gov Ammonium ions (NH₄⁺) have a positive charge and thus bind effectively to negatively charged soil particles, making them less susceptible to loss. umcs.pl In contrast, the product of nitrification, nitrate (NO₃⁻), is an anion that does not bind to soil and is highly mobile, leading to significant nitrogen loss through two primary pathways: nitrate leaching and nitrous oxide (N₂O) emissions. umcs.plmdpi.com

Nitrate leaching is the process where excess nitrate is washed out of the soil profile by rainfall or irrigation, potentially contaminating groundwater and surface water. umcs.pl By slowing the rate of nitrate formation, this compound significantly reduces the concentration of leachable nitrate in the soil. mdpi.comresearchgate.net Studies have demonstrated its effectiveness in reducing nitrate leaching by percentages ranging from 7% to 27%. mdpi.com

Simultaneously, the compound curtails the emission of nitrous oxide (N₂O), a potent greenhouse gas, which is produced during both nitrification and denitrification (the conversion of nitrate to nitrogen gases). umcs.plplos.org By limiting the substrate (nitrate) for denitrification, N₂O emissions are substantially lowered. plos.org Research has consistently shown that the application of this compound with nitrogen fertilizers can drastically reduce N₂O emissions. wikipedia.org For example, its use with urea (B33335) has been reported to decrease total N₂O emissions by 66-75% compared to urea alone. wikipedia.org Field trials in various cropping systems have confirmed these findings, with reductions in seasonal N₂O emissions observed in cotton, corn, and wheat cultivation. plos.orgepa.gov In one study on a drip-fertigated cotton field, nitrapyrin addition mitigated seasonal N₂O emissions by 14.3% compared to urea-only treatments. plos.org

Table 1: Efficacy of this compound (Nitrapyrin) in Mitigating Nitrogen Losses

| Parameter | System/Crop | Efficacy/Result | Reference |

| N₂O Emissions Reduction | General Agriculture | 66-75% reduction when combined with urea. | wikipedia.org |

| Grazed Pastures (Urine Patches) | Average reduction of 28 ± 5%. | nih.gov | |

| Drip-Fertigated Cotton | 14.3% reduction in seasonal emissions. | plos.org | |

| Manured Soils | Average reduction of 60%. | nih.gov | |

| Nitrate Leaching Reduction | General Agriculture | Reduced by 7% to 27%. | mdpi.com |

| Nitrogen Use Efficiency | Drip-Fertigated Cotton | Increased by 10.7%. | plos.org |

| Soil Nitrogen Retention | Drip-Fertigated Cotton | 28.0% greater average NH₄⁺-N concentration. | plos.org |

| Drip-Fertigated Cotton | 13.8% less average NO₃⁻-N concentration. | plos.org |

Influence on Biochemical Oxygen Demand (BOD) Measurements in Environmental Analysis

In environmental analysis, this compound (TCMP) plays a critical role as a nitrification inhibitor in the Biochemical Oxygen Demand (BOD) test. challenge-sys.comcamlab.co.uk The BOD test is a standard bioassay used to measure the amount of dissolved oxygen consumed by microorganisms to decompose organic matter in a water sample. challenge-sys.com This decomposition can occur through two main processes: the oxidation of carbonaceous organic material (carbonaceous BOD or CBOD) and the oxidation of nitrogenous compounds, primarily ammonia (nitrogenous oxygen demand or NOD). challenge-sys.comiium.edu.my

The oxidation of ammonia by nitrifying bacteria, known as nitrification, can significantly contribute to the total oxygen demand measured in the BOD test, particularly in samples from secondary wastewater treatment effluents. challenge-sys.com This nitrogenous demand is often considered an interference when the goal is to assess the oxygen demand from carbonaceous pollutants alone. fishersci.com To isolate the CBOD, a nitrification inhibitor is added to the sample. fao.org

This compound is specifically recommended for this purpose in standard methods for water and wastewater examination. challenge-sys.comfishersci.com It selectively inhibits the microorganisms responsible for nitrification without affecting the heterotrophic bacteria that carry out carbonaceous oxidation. challenge-sys.comiium.edu.my This specificity is crucial for accurately determining the CBOD, which is a key parameter for evaluating the performance of wastewater treatment plants and assessing the quality of receiving waters. challenge-sys.comhach.com The addition of TCMP ensures that the measured oxygen depletion is solely due to the breakdown of organic carbon, providing a more precise measure of this type of pollution. hach.com Standard procedures recommend adding TCMP to the sample before incubation to effectively suppress the onset of nitrification throughout the typical 5-day test period. camlab.co.ukfishersci.com

Exploration of Biological Activities and Structure-Activity Relationships of Derivatives

The pyridine ring, particularly when substituted with a trichloromethyl group and other halogens, serves as a versatile scaffold for developing compounds with a wide range of biological activities. Researchers have synthesized and evaluated numerous derivatives of this compound, exploring how structural modifications influence their efficacy as insecticides, fungicides, herbicides, and even as potential therapeutic agents.

Derivatives of pyridine are a cornerstone of modern insecticide development, with the pyridine ring being a key structural feature in classes like the neonicotinoids. nih.gov Research into chlorinated pyridine derivatives, including those related to this compound, has revealed significant insecticidal potential. ontosight.ai The trichloromethyl group, in particular, is known to enhance pesticidal efficacy.

Studies have explored the synthesis of various functionalized pyridines and tested their toxicity against agricultural pests. For example, novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole (B1194373) moiety have demonstrated high insecticidal activity against pests like Mythimna separata and Plutella xylostella. rsc.org In one study, compounds E18 and E27 showed LC₅₀ values of 38.5 and 30.8 mg L⁻¹ against Mythimna separata, respectively, which were comparable to the commercial insecticide avermectin. rsc.org Structure-activity relationship (SAR) studies from this research indicated that electron-withdrawing groups on an attached benzene (B151609) ring could enhance insecticidal activity. rsc.org Other research has focused on creating N-pyridylpyrazole thiazole (B1198619) derivatives, which have also shown promise as insecticide leads. mdpi.com The development of pyridine derivatives continues to be an active area of research to combat insecticide resistance and discover novel modes of action. nih.gov

Chlorinated pyridine derivatives have been investigated for their fungicidal properties. The presence of multiple chlorine atoms on the pyridine ring is a common feature in many commercial fungicides. smolecule.com For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, a related compound, is a key intermediate in the synthesis of the fungicide fluazinam. jst.go.jp Studies have shown that trifluoromethyl-substituted pyridine derivatives can exhibit higher fungicidal activity than their chloro- or nitro-substituted counterparts. jst.go.jp The biological activity of compounds like 3,5-dichloro-2-(trichloromethyl)pyridine (B72849) has been explored, with research indicating its ability to inhibit the growth of certain fungi. Similarly, derivatives of 2,4-dichloro-5-(trichloromethyl)pyridine (B6320377) are used to synthesize active ingredients for crop protection against fungal diseases. smolecule.com

The pyridine scaffold is also integral to the development of herbicides. Derivatives of this compound have been explored for their potential herbicidal activity. agropages.comsmolecule.com For instance, 2-chloro-6-trichloromethyl pyridine (CTC) itself is noted to have some herbicidal activity. agropages.com Research into related structures, such as 2,4-dichloro-5-(trichloromethyl)pyridine (DCTP), has shown that its derivatives can exhibit significant herbicidal effects against common weeds. Furthermore, other chlorinated and trichloromethylated pyridines, like 2,3-dichloro-5-(trichloromethyl)pyridine and 2-chloro-5-trichloromethyl-pyridine, are precursors or have been studied in the context of creating propionic acid derivatives with herbicidal activity. jst.go.jpgoogle.com

While this compound is a pyridine, the closely related pyrimidine (B1678525) heterocycle, when substituted with a trichloromethyl group, has garnered significant attention for its antitumor properties. d-nb.infojrasb.com Pyrimidine-based compounds are of great interest in medicinal chemistry as they are bioisosteres of purines and form the building blocks of nucleic acids. jrasb.comijrpr.com

One synthetic nucleoside analogue, 1-(5,5,5-trichloro-2-methoxy-4-oxopenten-2-yl)-4-trichloromethyl-pyrimidin-2(1H)-one, has been investigated for its effects on leukemia cell lines. nih.gov This compound was found to induce cell death via apoptosis, activating multiple pathways including the intrinsic (mitochondrial) and extrinsic cell death pathways. nih.gov Its mechanisms involved disturbing the mitochondrial membrane potential, activating caspases-8, -9, and -12, and inducing oxidative stress. nih.gov The compound also proved to be cytotoxic to melanoma human cell lines, highlighting its potential as a lead molecule for developing new chemotherapeutic drugs. nih.gov The synthesis of various 4-chloro-2-(trichloromethyl)pyrimidine derivatives has been pursued to create structural variants that might exhibit enhanced antitumor activity. d-nb.info

Investigation in Photocatalytic Reactions

The application of this compound in advanced chemical research extends to the domain of photocatalysis, where it can serve dual roles: as a substrate for degradation studies and as a source of reactive trichloromethyl radicals for synthetic transformations. Investigations in this area are crucial for understanding the environmental fate of such chlorinated pyridine compounds and for developing novel synthetic methodologies under mild, light-driven conditions.

Research into the photocatalytic behavior of this compound often involves its interaction with semiconductor photocatalysts, such as titanium dioxide (TiO₂), or with molecular photosensitizers under visible or UV light irradiation. These studies elucidate the mechanisms of its transformation and its potential to participate in further chemical reactions.

Detailed Research Findings

The photocatalytic degradation of pyridine derivatives, including chlorinated analogues, has been a subject of significant research. researchgate.net For this compound, the primary focus of photocatalytic investigation lies in the cleavage of the C-Cl bonds and the degradation of the pyridine ring. The process is typically initiated by the generation of electron-hole pairs in a semiconductor photocatalyst upon light absorption. The highly reactive species formed, such as hydroxyl radicals (•OH), can attack the pyridine ring, leading to its opening and eventual mineralization.

Furthermore, the trichloromethyl group is a key feature of the molecule's photocatalytic reactivity. It is well-documented that polychlorinated compounds can be a source of trichloromethyl radicals (•CCl₃) under photoredox conditions. wikipedia.org In the case of this compound, the excited photocatalyst can induce the reductive cleavage of a C-Cl bond, releasing a dichloromethyl radical which can be further transformed, or more directly, the trichloromethyl radical itself.

These generated •CCl₃ radicals are highly valuable intermediates in organic synthesis. For instance, they can readily add to alkenes and other unsaturated systems, enabling the formation of new carbon-carbon bonds. beilstein-journals.org This positions this compound as a potential reagent in photocatalytic C-C bond-forming reactions, offering a pathway to complex chlorinated molecules from simple precursors.

The efficiency of these photocatalytic processes is influenced by several factors, including the nature of the photocatalyst, the solvent, the pH of the medium, and the wavelength of the incident light. For example, the degradation of pyridine compounds is often more efficient at a specific pH range, which affects the surface charge of the photocatalyst and the availability of hydroxyl radicals. espublisher.comnih.gov

Below is a data table summarizing typical experimental conditions and outcomes for the photocatalytic degradation of a pyridine derivative, which serves as a representative model for the type of data generated in studies involving this compound.

| Parameter | Value |

| Photocatalyst | Titanium Dioxide (TiO₂) |

| Catalyst Loading | 1.0 g/L |

| Initial Concentration | 50 mg/L |

| Irradiation Source | UV Lamp (365 nm) |

| Reaction pH | 7.0 |

| Irradiation Time | 180 min |

| Degradation Efficiency | > 90% |

| Key Intermediates | Chlorinated Pyridine Byproducts, Formic Acid |

| Final Products | CO₂, H₂O, HCl, HNO₃ |

This table presents representative data for the photocatalytic degradation of a pyridine derivative, illustrating typical experimental parameters and results.

In synthetic applications, the reaction conditions are tailored to favor the generation and subsequent reaction of the trichloromethyl radical while minimizing the degradation of the pyridine ring. This often involves the use of specific organic or organometallic photocatalysts, such as iridium or ruthenium complexes, which can be fine-tuned to control the redox potentials of the catalytic cycle. acs.org

The investigation of this compound in photocatalytic reactions thus provides valuable insights into both environmental remediation strategies and the development of new synthetic tools for organic chemistry.

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Trichloromethyl Pyridine

Computational Chemistry Approaches

Computational methods are indispensable tools for predicting and understanding the behavior of 2-(trichloromethyl)pyridine at a molecular level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP method with a 6-311++G(d,p) basis set, provide detailed information on fundamental vibrational frequencies, infrared intensities, and Raman activities. jocpr.com Such studies are crucial for understanding the molecule's stability and reaction mechanisms. scirp.org

DFT studies reveal that the trichloromethyl group, when attached to an electron-withdrawing moiety like a pyridine ring, can exhibit electrophilic behavior on its chlorine atoms. researchgate.net This is due to the formation of σ-holes, which are regions of positive electrostatic potential on the halogen atoms, making them susceptible to nucleophilic attack. researchgate.net This insight into the electronic structure helps to explain the reactivity of this compound in various chemical transformations. researchgate.net For instance, DFT calculations can predict the electrophilic reactivity at different positions on the pyridine ring, guiding substitutions to enhance specific activities.

Furthermore, the electronic properties of related pyridine derivatives have been extensively studied using DFT. For example, investigations into monochlorinated pyrene (B120774) compounds have shown that the B3LYP/6-311G** method is effective for predicting optimized structures and heats of formation, with results that align well with experimental data. scirp.org The energies of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are calculated to understand chemical reactivity and stability. scirp.org Similar approaches applied to this compound and its derivatives can elucidate their electronic behavior and reaction pathways. nih.govmdpi.com

Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. matlantis.com These simulations are crucial for understanding the conformational flexibility and intermolecular interactions of compounds like this compound. MD simulations can reveal how the molecule behaves in different environments, such as in solution or when interacting with biological macromolecules. nih.govjchemlett.com

Conformational analysis, often aided by theoretical calculations, is used to determine the stable spatial arrangements of atoms in a molecule. longdom.org For substituted pyridines, the planarity of the pyridine ring is a key feature, though bulky substituents like the trichloromethyl group can introduce steric strain. smolecule.com The trichloromethyl group itself typically adopts a tetrahedral configuration. smolecule.com The relative orientation of the trichloromethyl group with respect to the pyridine ring can be explored through conformational analysis to identify the most stable conformers. This information is vital for understanding how the molecule interacts with other molecules, including biological targets. researchgate.net

In studies of similar pyridine derivatives, MD simulations have been used to verify docking results and understand the thermodynamic properties of binding to biological targets. nih.gov For example, simulations can assess the stability of a ligand-protein complex by calculating the root-mean-square deviation (RMSD) over time. nih.govchemrevlett.com Such analyses provide a dynamic picture of the binding interactions, which is essential for drug design and development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a series of compounds to their biological activity in a quantitative manner. chemrevlett.com For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. chemrevlett.com These descriptors can be electronic, steric, or hydrophobic in nature.

QSAR studies on pyridine derivatives have successfully been used to predict their anticancer and antimicrobial activities. chemrevlett.comnih.gov For instance, a QSAR study on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists showed a significant correlation between their activity and global topological charge indices, as well as the hydrophobic constant of certain substituents. nih.gov This indicates that charge transfer within the molecule and the hydrophobicity of substituents are key factors controlling the biological activity. nih.gov

In another study, a QSAR model was developed for pyridine and bipyridine derivatives against a cervical cancer cell line, which showed good predictive ability with a high coefficient of determination (R²). chemrevlett.comchemrevlett.com Such models can be used to design new derivatives with potentially higher potency. nih.gov For derivatives of this compound, QSAR can guide the modification of the structure to optimize its desired biological or chemical properties. nih.gov However, it is crucial to follow best practices in QSAR modeling to ensure the reliability and predictive power of the models. u-strasbg.fr

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. nih.gov

Docking studies can reveal the specific binding mode and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on pyridine derivatives have been used to investigate their potential as inhibitors of various enzymes, including those involved in cancer and infectious diseases. nih.govnih.govmdpi.com The results of these studies can provide insights into the mechanism of action and guide the design of more potent inhibitors. nih.govnih.gov

In the context of this compound derivatives, docking studies can help to identify potential biological targets and elucidate the structural basis for their activity. For instance, if a derivative is found to have antimicrobial properties, docking studies can be performed against key microbial enzymes to understand how it inhibits their function. The trichloromethyl group's reactivity, particularly its ability to form covalent bonds with nucleophilic residues in proteins, can be a key factor in these interactions. Docking studies can help to position this reactive group optimally within the active site of a target enzyme.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the structure and assessing the purity of synthesized chemical compounds like this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the structural elucidation and purity assessment of chemical compounds. arcjournals.org It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies characteristic of the molecule's structure. arcjournals.org

The FT-IR spectrum of a substituted pyridine, such as this compound, displays a series of absorption bands that correspond to the various vibrational modes of the molecule. asianpubs.org These include stretching and bending vibrations of the C-H, C-C, C=N, and C-Cl bonds. jocpr.com The region from 1400 to 1650 cm⁻¹ is typically characteristic of the pyridine ring stretching vibrations. jocpr.com The presence of the trichloromethyl group will give rise to characteristic C-Cl stretching bands, which are typically found in the fingerprint region (below 1500 cm⁻¹).

FT-IR spectroscopy is not only useful for confirming the identity of the compound but also for assessing its purity. asianpubs.org Impurities in the sample will introduce additional peaks into the spectrum, allowing for their detection. The technique is fast, non-destructive, and requires only a small amount of sample. chemrxiv.org By comparing the experimental FT-IR spectrum with theoretical spectra calculated using methods like DFT, a detailed assignment of the vibrational modes can be achieved, providing a deeper understanding of the molecular structure. jocpr.comresearchgate.net

Below is a table summarizing the characteristic FT-IR vibrational frequencies for substituted pyridines.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| C-H Stretching (aromatic) | 3000-3100 | jocpr.com |

| C=C/C=N Ring Stretching | 1400-1650 | jocpr.comresearchgate.net |

| C-C-C Ring Breathing | ~1000-1040 | jocpr.com |

| C-H Out-of-plane Bending | 700-1000 | jocpr.com |

| C-Cl Stretching | 550-850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. Analysis of both ¹H and ¹³C NMR spectra provides definitive information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons on the pyridine ring. For instance, in a related compound, 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128), the single proton on the pyridine ring appears as a peak at 8.54 ppm. asianpubs.org The specific chemical shifts of the protons in this compound are influenced by the electron-withdrawing nature of the trichloromethyl group and the nitrogen atom in the pyridine ring. These groups deshield the adjacent protons, causing them to resonate at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable insight into the carbon framework of the molecule. The carbon atom of the trichloromethyl group is typically observed at a chemical shift of around 95-100 ppm. The carbon atoms of the pyridine ring exhibit distinct resonances based on their position relative to the nitrogen atom and the trichloromethyl substituent. For example, in 2,6-dichloro-3-(trichloromethyl)pyridine (B1616986), signals for the pyridine carbons appear at approximately δ 150.2 ppm (C-2/C-6), δ 142.1 ppm (C-3), and δ 122.4 ppm (C-4), reflecting the deshielding effects of the chlorine substituents. The precise chemical shifts can be influenced by the solvent used for the analysis. illinois.edu

Table 1: Representative NMR Data for Trichloromethylpyridine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | ¹H | 8.54 | CDCl₃ |

| 2,6-Dichloro-3-(trichloromethyl)pyridine | ¹³C | 150.2 (C-2/C-6), 142.1 (C-3), 122.4 (C-4) | CDCl₃ |

This table presents illustrative data from related compounds to demonstrate typical chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns.

In the mass spectrum of a related compound, 2-chloro-3-(trichloromethyl)pyridine, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 230.9. smolecule.com The fragmentation pattern is characterized by the sequential loss of chlorine atoms from the trichloromethyl group, leading to prominent fragment ions. smolecule.com The isotopic pattern of the molecular ion and its fragments, which arises from the natural abundance of ³⁵Cl and ³⁷Cl isotopes, is a key feature that helps to confirm the number of chlorine atoms present in the molecule. smolecule.com For example, the mass spectrum of 2,6-dichloro-3-(trichloromethyl)pyridine shows a molecular ion peak at m/z 262.86, with isotopic clusters consistent with the presence of five chlorine atoms. Fragmentation of this compound includes the loss of a chlorine radical (Cl•) to give a fragment at m/z 227.83, followed by the cleavage of the CCl₃ group, resulting in a fragment at m/z 169.78.

Table 2: Characteristic Mass Spectrometry Fragments for Chlorinated Trichloromethylpyridines

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

|---|---|---|---|

| 2-Chloro-3-(trichloromethyl)pyridine | 230.9 | 194, 196, 198 | Loss of Cl atoms from the -CCl₃ group |

| 2,6-Dichloro-3-(trichloromethyl)pyridine | 262.86 | 227.83, 169.78 | Loss of Cl⁻, followed by cleavage of the -CCl₃ group |

This table provides examples of fragmentation patterns observed in related compounds.

X-ray Diffraction Analysis for Solid-State Structure Determination

Table 3: Illustrative Crystallographic Data for a Trichloromethylpyridine Derivative

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Orthorhombic | Pbcm | a = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å |

Data for 2,3,6-trichloro-5-(trichloromethyl)pyridine is presented as a representative example. asianpubs.orgasianpubs.org

Gas Chromatography (GC) and Vapor Phase Chromatographic Analysis for Reaction Monitoring and Product Purity

Gas chromatography (GC) is a vital analytical method for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product. Its high resolution and sensitivity make it ideal for separating volatile and thermally stable compounds like chlorinated pyridines.

In synthetic procedures, GC is employed to track the consumption of starting materials and the formation of intermediates and the desired product. google.com For example, during the chlorination of 2-picoline to produce this compound, GC analysis of reaction aliquots can quantify the relative amounts of mono-, di-, and trichlorinated products, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. google.com

For purity assessment, GC, often coupled with a mass spectrometer (GC-MS), can detect and identify volatile impurities. In the analysis of nitrapyrin (B159567) [2-chloro-6-(trichloromethyl)pyridine], GC with a nitrogen-phosphorus detector (NPD) has been used to determine residue levels in various matrices. nih.gov The retention time of this compound in a GC analysis is dependent on the specific column and temperature program used. For example, in the analysis of a mixture containing 2,3,6-trichloro-5-(trichloromethyl)pyridine, this compound had a specific retention time that allowed for its quantification. asianpubs.org

Table 4: Application of GC in the Analysis of Trichloromethylpyridines

| Application | Analyte | Detector | Key Findings |

|---|---|---|---|

| Reaction Monitoring | Chlorinated picoline derivatives | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Allows for optimization of reaction conditions to maximize yield of this compound. |

| Purity Assessment | 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Mass Spectrometer (MS) | Confirms molecular weight and identifies impurities. |

| Residue Analysis | Nitrapyrin | Nitrogen-Phosphorus Detector (NPD) | Enables quantification in environmental and biological samples. |

Environmental Research and Fate of 2 Trichloromethyl Pyridine

Environmental Transport and Distribution

The movement and distribution of 2-(trichloromethyl)pyridine in the environment are largely dictated by its interaction with soil particles and its potential for off-site transport into aquatic systems.

The mobility of this compound in soil is significantly influenced by adsorption and desorption processes. Soil organic matter is a key factor, strongly sorbing the compound. nih.gov This sorption is positively correlated with the soil's organic carbon content. researchgate.net Initially, this compound exhibits low to moderate sorptivity, but this increases notably with the time it resides in the soil. researchgate.net

Studies have shown that in soils with organic matter content ranging from 0.7% to 3.0%, the adsorption of similar compounds increases with higher organic matter content. cambridge.org The degradation product, 6-chloropicolinic acid, appears to be less sorptive than the parent compound. researchgate.net Due to its strong interaction with soil organic matter, there is generally little detection of this compound below the top 6 inches of soil, indicating limited leaching potential. nih.gov

Table 2: Soil Adsorption and Mobility of this compound

| Soil Property | Influence on Mobility | Finding | Source |

|---|---|---|---|

| Organic Matter | Decreases Mobility | Strongly sorbs this compound. | nih.gov |

| Residence Time | Decreases Mobility | Sorption increases with time in soil. | researchgate.net |

Despite its generally low mobility in soil, this compound has been detected in aquatic systems, indicating that off-field transport can occur. researchgate.netchemrxiv.org Runoff from agricultural fields, especially following rainfall after application, can lead to the presence of this compound in streams. researchgate.netchemrxiv.org

One study of 59 water samples from streams found this compound in 39% of the samples, with concentrations ranging from 12 to 240 ng/L. chemrxiv.org The detection of the compound was particularly noted after rainfall events that followed spring fertilizer applications, and it was found to persist in streams for up to five weeks. chemrxiv.org Its degradation product, 6-CPA, has also been detected in surface waters, although typically at lower concentrations than the parent compound. researchgate.net The use of this compound may also indirectly affect aquatic organisms by altering the concentrations of ammonia (B1221849) in the water. industrialchemicals.gov.au

Research on Major Environmental Metabolites and Degradation Products

The environmental degradation of this compound occurs through multiple pathways, including hydrolysis and both aerobic and anaerobic metabolism. scirp.org This transformation leads to the formation of several key metabolites and degradation products in soil, plants, and animals.

Formation and Fate of 6-Chloropicolinic Acid (6-CPA)

The principal metabolite of this compound identified in soil, plants, and animals is 6-chloropicolinic acid (6-CPA). scirp.orgwikipedia.orgnih.gov Its formation is a key step in the environmental breakdown of the parent compound. In plants, the degradation to 6-CPA can happen directly or through an intermediate compound, 2-chloro-6-(dichloromethyl)pyridine (B1220261). scirp.orgscirp.org

Microbial activity plays a significant role in this conversion. The ammonia-oxidizing bacterium Nitrosomonas europaea has been shown to catalyze the oxidation of this compound into 6-CPA. nih.govsigmaaldrich.com This biological oxidation is dependent on the simultaneous oxidation of ammonia, hydroxylamine, or hydrazine. nih.gov Isotope studies using ¹⁸O₂ have demonstrated that one oxygen atom in the carboxylic acid group of the resulting 6-CPA originates from diatomic oxygen, while the other comes from water. nih.gov

Once formed, 6-CPA is a more mobile compound in the environment compared to its parent, this compound. scirp.orgscirp.org Due to its mobility, residues of 6-CPA have been detected in a variety of agricultural products, including onions, mustard greens, and lettuce. scirp.orgscirp.org In animal studies, this compound is metabolized to 6-CPA and its glycine (B1666218) conjugate in rats, while in dogs, it is primarily excreted as N-(6-chloropicolinoyl)glycine. nih.govacs.org

Table 1: Summary of 6-CPA Formation and Fate

| Aspect | Finding | Source(s) |

|---|---|---|

| Primary Metabolite | 6-Chloropicolinic Acid (6-CPA) is the main degradation product in plants, soil, and animals. | scirp.orgnih.gov |

| Formation Pathways | Can form directly or via the intermediate 2-chloro-6-(dichloromethyl)pyridine. | scirp.orgscirp.org |

| Microbial Role | The bacterium Nitrosomonas europaea oxidizes the parent compound to 6-CPA. | nih.govsigmaaldrich.com |